N-(1,5-dimethyl-1H-pyrazol-3-yl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide
CAS No.:
Cat. No.: VC16318158
Molecular Formula: C18H22N4O
Molecular Weight: 310.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H22N4O |
|---|---|
| Molecular Weight | 310.4 g/mol |
| IUPAC Name | N-(1,5-dimethylpyrazol-3-yl)-2-(1-propan-2-ylindol-3-yl)acetamide |
| Standard InChI | InChI=1S/C18H22N4O/c1-12(2)22-11-14(15-7-5-6-8-16(15)22)10-18(23)19-17-9-13(3)21(4)20-17/h5-9,11-12H,10H2,1-4H3,(H,19,20,23) |
| Standard InChI Key | YHVAPQXEUODIBK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NN1C)NC(=O)CC2=CN(C3=CC=CC=C32)C(C)C |
Introduction
Synthesis Pathway
The synthesis of this compound likely involves the following steps:
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Pyrazole Formation:
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Pyrazoles are typically synthesized via condensation reactions involving hydrazines and diketones or β-ketoesters.
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In this case, starting materials may include 1,3-dimethylhydrazine and an appropriate precursor to form the pyrazole ring.
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Indole Derivative Preparation:
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Indoles are often synthesized using Fischer indole synthesis or other methods involving substituted phenylhydrazines.
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The isopropyl substitution at position 1 can be introduced via alkylation reactions.
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Amide Bond Formation:
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The final step involves coupling the pyrazole derivative with the indole acetic acid derivative using standard peptide coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
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Potential Applications
This compound's structure suggests several possible applications:
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Pharmacological Activity:
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Pyrazole and indole derivatives are widely studied for their roles as anti-inflammatory, anticancer, and antimicrobial agents.
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The combination of these two moieties could enhance biological activity through synergistic effects.
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Enzyme Inhibition:
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Compounds with similar structures have been explored as enzyme inhibitors, particularly targeting kinases or oxidoreductases.
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Molecular Docking Studies:
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Computational studies can predict interactions with biological targets like receptors or enzymes, guiding further drug development.
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Analytical Characterization
To confirm the identity and purity of this compound, the following techniques are essential:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Determines the chemical environment of protons and carbons in the molecule. |
| Mass Spectrometry (MS) | Confirms molecular weight and fragmentation pattern. |
| Infrared Spectroscopy (IR) | Identifies functional groups through characteristic absorption bands. |
| X-ray Crystallography | Provides detailed information about molecular geometry and crystal packing. |
Safety and Toxicity
The safety profile of this compound would need to be evaluated through:
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Acute toxicity studies in animal models.
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Long-term exposure assessments for potential mutagenicity or carcinogenicity.
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